![molecular formula C11H12ClNO2 B2989212 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid CAS No. 1556671-16-9](/img/structure/B2989212.png)
1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid and its derivatives have been extensively researched for their synthesis, structural characteristics, and potential applications in various scientific fields. A study detailed the synthesis and crystal structure of related pyrazole derivatives, highlighting their stability and potential for further application in chemical synthesis and material science (Shen et al., 2012). Another research focused on the reactivities of 1-substituted cyclobutene derivatives, exploring their potential in ring-opening metathesis polymerization (ROMP), which could be significant for developing new polymeric materials (Song et al., 2010).
Catalysis and Reaction Mechanisms
The gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, leading to cyclobutanones and other compounds, underscore the importance of 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid derivatives in catalysis and synthetic organic chemistry (Couty et al., 2009). These reactions proceed under mild conditions and offer high diastereoselectivities, which are crucial for the synthesis of complex organic molecules.
Photocyclic Reactions and Material Science
The compound's derivatives have shown interesting behaviors in photocyclic reactions, which could have implications in material science and organic synthesis. For example, the photocycloaddition of ethyl 2,3-dioxopyrrolidine-4-carboxylates to alkenes results in ethyl 2,3-dioxohexahydroazepine-6-carboxylates, indicating the potential for creating novel cyclic compounds through light-induced processes (Reid & Silva, 1983).
Biomedical Research and Imaging
In biomedical research, fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been synthesized for use in positron emission tomography (PET), showcasing the compound's derivatives as valuable tools in tumor delineation and imaging (Shoup & Goodman, 1999). This highlights the potential of such compounds in diagnostic medicine and oncology, providing insights into tumor metabolism and aiding in the detection and monitoring of cancer.
Safety And Hazards
Future Directions
The future research directions for this compound could involve exploring its potential uses in pharmaceutical or agrochemical applications, given the known utility of chloropyridines in these areas . Further studies could also focus on developing efficient synthetic methods for this and related compounds.
properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-2-8(7-13-9)6-11(10(14)15)4-1-5-11/h2-3,7H,1,4-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRZSOGRGWFIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CN=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)
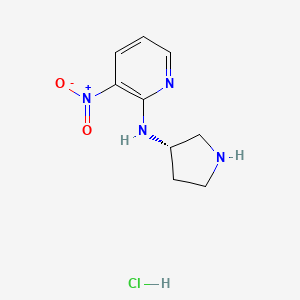
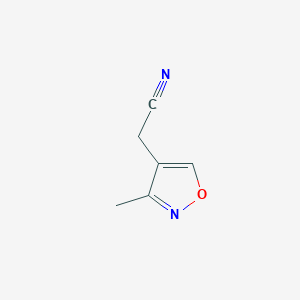
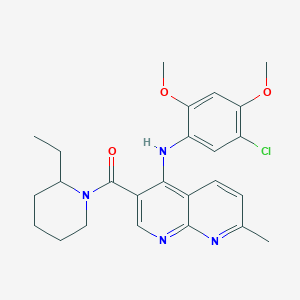
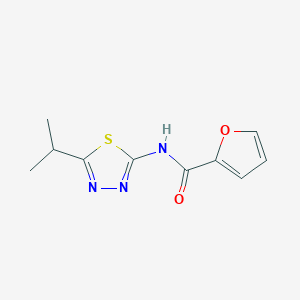
![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2989135.png)
![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)
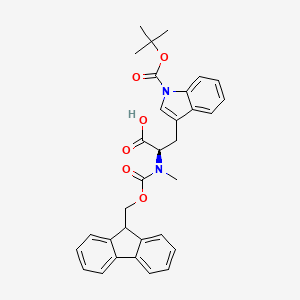
![7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2989143.png)
![2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2989144.png)
![6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989148.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2989150.png)
![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)